1-(5-fluoropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride
Overview
Description
1-(5-fluoropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine analogues.
Preparation Methods
The synthesis of 1-(5-fluoropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride typically involves the reaction of 5-fluoropyrimidine derivatives with azetidine and methylamine under specific conditions. One common synthetic route involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with various amines in the presence of potassium carbonate (K2CO3) to form the desired product . The reaction conditions often include stirring the mixture at elevated temperatures, such as 80°C, and then cooling it to room temperature before isolating the product .
Chemical Reactions Analysis
1-(5-fluoropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom on the pyrimidine ring. Common reagents for these reactions include amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
1-(5-fluoropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine analogues have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-fluoropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480): This compound is a novel inhibitor of the Jak/Stat pathway and has shown potential in the treatment of myeloproliferative disorders.
2,4-dianilino-5-fluoropyrimidine derivatives: These compounds possess ALK inhibitory activity and are studied for their potential in cancer therapy.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other pyrimidine analogues.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-N-methylazetidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4.2ClH/c1-10-7-4-13(5-7)8-11-2-6(9)3-12-8;;/h2-3,7,10H,4-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJAYTMXCREOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC=C(C=N2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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